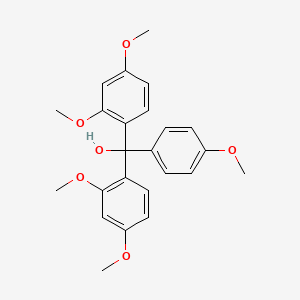

2,2'4,4',4''-Pentamethoxytriphenylmethanol

Description

2,2',4,4',4''-Pentamethoxytriphenylmethanol (CAS: 5443-49-2; 550-99-2), also known as Pentamethoxy Red, is a trityl alcohol derivative with five methoxy groups positioned at the 2, 2', 4, 4', and 4'' positions of the three phenyl rings. Its structure is defined as Bis(2,4-dimethoxyphenyl)(p-methoxyphenyl)methanol . This compound is notable for its applications in organic synthesis, particularly as a protecting group for hydroxyl groups in polymers and dyes, and as a precursor in materials science due to its electron-rich aromatic system .

Properties

CAS No. |

80202-77-3 |

|---|---|

Molecular Formula |

C24H26O6 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

bis(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanol |

InChI |

InChI=1S/C24H26O6/c1-26-17-8-6-16(7-9-17)24(25,20-12-10-18(27-2)14-22(20)29-4)21-13-11-19(28-3)15-23(21)30-5/h6-15,25H,1-5H3 |

InChI Key |

NZYWDOPPZHAVTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2’4,4’,4’'-Pentamethoxytriphenylmethanol typically involves the reaction of triphenylmethanol with methoxy-substituted benzene derivatives under specific conditions. One common method includes the use of methanol as a solvent and a strong acid catalyst to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’4,4’,4’'-Pentamethoxytriphenylmethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’4,4’,4’'-Pentamethoxytriphenylmethanol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’4,4’,4’'-Pentamethoxytriphenylmethanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

Bis(2,4-Dimethoxyphenyl)(2-Methoxyphenyl)Methanol

- Synonyms: 2,2′,2′′,4,4′-Pentamethoxytriphenylcarbinol .

- Key Differences: Substituent Position: The third phenyl ring has a 2-methoxy group instead of p-methoxy (4''-methoxy in the target compound). Applications: Used in dye synthesis, but its asymmetric structure may limit efficiency as a protecting group compared to the target compound .

4:4''-Tetraethyldiamino-2:2'-Dimethoxytriphenylcarbinol

- Structure: Contains ethylamino groups at 4 and 4'' positions and methoxy groups at 2 and 2' positions .

- Key Differences: Electron-Donating Groups: Ethylamino substituents provide stronger electron-donating effects than methoxy groups, enhancing basicity and hydrogen-bonding capacity. Reactivity: Likely more reactive in acid-catalyzed reactions due to amino groups, unlike the target compound’s methoxy-dominated stability .

2,2'-Methylenediphenol

- Key Differences :

Comparison with Functionally Similar Compounds

2,2",2",4,4'-Pentamethoxytrityl Alcohol

BDE-47 (2,2',4,4'-Tetrabromodiphenyl Ether)

- Structure : Brominated aromatic compound .

- Key Differences :

- Electronic Effects : Bromine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, affecting stability under UV light.

- Toxicity : BDE-47 exhibits endocrine-disrupting effects, whereas the target compound’s toxicity profile is less studied but presumed safer due to lack of halogens .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Key Substituents | Key Applications |

|---|---|---|---|

| 2,2',4,4',4''-Pentamethoxytriphenylmethanol | 5443-49-2; 550-99-2 | 2,2',4,4',4''-OCH3 | Polymers, protective coatings, dyes |

| Bis(2,4-Dimethoxyphenyl)(2-Methoxyphenyl)Methanol | N/A | 2,2′,2′′,4,4′-OCH3 | Dye synthesis |

| 4:4''-Tetraethyldiamino-2:2'-Dimethoxytriphenylcarbinol | N/A | 2,2'-OCH3; 4,4''-N(C2H5)2 | Catalysis, intermediates |

| 2,2'-Methylenediphenol | N/A | 2,2'-OH; CH2 bridge | Epoxy resins, adhesives |

Table 2: Physicochemical Properties

| Property | 2,2',4,4',4''-Pentamethoxytriphenylmethanol | BDE-47 |

|---|---|---|

| LogP (Lipophilicity) | ~4.5 (estimated) | 6.8 (measured) |

| Solubility in Water | Low | Very low |

| Thermal Stability | Stable up to 200°C | Degrades above 300°C |

Biological Activity

2,2',4,4',4''-Pentamethoxytriphenylmethanol (PMTPM) is a polyphenolic compound known for its diverse biological activities. This article explores the biological properties of PMTPM, including its cytotoxicity, antioxidant effects, and potential therapeutic applications. The information is drawn from various scientific studies and databases to provide a comprehensive overview.

- Molecular Formula : C22H26O5

- Molecular Weight : 370.44 g/mol

- IUPAC Name : 2,2',4,4',4''-pentamethoxytriphenylmethanol

Cytotoxicity

Cytotoxicity refers to the ability of a compound to induce cell death. PMTPM has been evaluated for its cytotoxic effects on various cancer cell lines. In studies using the MTT assay, PMTPM demonstrated significant cytotoxic activity against several tumor cell lines, including:

These findings suggest that PMTPM may be a potential candidate for further development as an anticancer agent.

Antioxidant Activity

PMTPM exhibits strong antioxidant properties, which are crucial in combating oxidative stress and related diseases. The DPPH radical scavenging assay indicated that PMTPM effectively neutralizes free radicals:

The antioxidant activity of PMTPM is attributed to its phenolic structure, which allows it to donate electrons and stabilize free radicals.

The biological activity of PMTPM can be attributed to several mechanisms:

- Induction of Apoptosis : PMTPM triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.

- Inhibition of Proliferation : It hampers cell cycle progression, particularly at the G1 phase, leading to reduced proliferation rates in cancer cells.

- Antioxidant Defense : By enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, PMTPM mitigates oxidative damage.

Case Studies

-

Study on HeLa Cells : A study investigated the effects of PMTPM on HeLa cells, revealing that treatment with PMTPM resulted in increased apoptosis markers and decreased viability compared to untreated controls.

"PMTPM treatment significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins" .

- In Vivo Studies : Animal models treated with PMTPM showed reduced tumor growth and improved survival rates compared to control groups, suggesting potential efficacy in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.